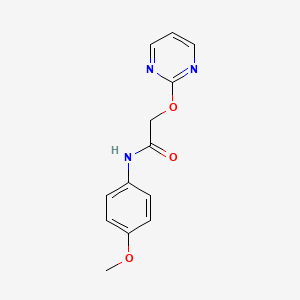![molecular formula C17H20N2O4S B5508764 N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)
N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is a compound that may be associated with sulfonamide chemistry, known for a wide range of applications from drug development to material science due to their unique structural and functional characteristics. Sulfonamides are a group of compounds featuring a sulfonyl amide functional group, which significantly influences their chemical behavior and physical properties.
Synthesis Analysis
The synthesis of compounds similar to "N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" often involves complex organic synthesis routes. These routes can include steps like sulfonylation, amidation, and alkylation, tailored to introduce specific functional groups to the molecule. For instance, the synthesis of methyl sulfomycinate and sulfomycinic amide from diethoxyacetonitrile showcases the type of convergent synthesis approach that might be employed for similar compounds (Bagley & Glover, 2006).
Molecular Structure Analysis
The molecular structure of compounds like "N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is characterized by X-ray diffraction, NMR, and FT-IR spectroscopy. These techniques allow for detailed insight into the compound's configuration, conformation, and electronic structure, providing a foundation for understanding its reactivity and properties. A study demonstrated the molecular structure, spectral analysis, and theoretical insights into a similar sulfonamide compound, offering insights into its electronic and structural characteristics (Murugavel et al., 2017).
科学的研究の応用
Synthetic Chemistry Applications
Research has shown the use of compounds similar to N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide in the synthesis of complex organic molecules. For instance, derivatives of Weinreb amides have been utilized for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, which are of interest due to their pharmacological properties (Harikrishna Kommidi, Sivaraman Balasubramaniam, & I. Aidhen, 2010). This demonstrates the compound's role in facilitating complex synthetic routes and generating pharmacologically relevant structures.
Pharmacological Research
Compounds structurally related to N2-(2-methoxyphenyl)-N1-methyl-N2-[(4-methylphenyl)sulfonyl]glycinamide have been evaluated for their antitumor properties. A study highlighted the evaluation of sulfonamide-focused libraries in cell-based antitumor screens, identifying potent cell cycle inhibitors that have advanced to clinical trials (T. Owa, A. Yokoi, et al., 2002). This underscores the importance of such compounds in the development of new oncology therapeutics.
Herbicidal Activity
The reaction of similar compounds with Lawesson's Reagent has been explored for synthesizing 1,3,2-diazaphospholidin-4-thione-2-sulfides with selective herbicidal activity. This indicates the potential application in agriculture for controlling specific weeds without harming crops (Liang‐Nian He & Ruyu Chen, 1997).
Bone Health
Further pharmacological studies revealed the osteoclast inhibitory activity of related compounds, suggesting potential therapeutic applications in preventing osteoporosis and related bone diseases (Eunjin Cho, Zhihao Chen, et al., 2020). This area of research highlights the compound's relevance in developing treatments for bone health.
特性
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(12-17(20)18-2)15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXVSIOUYWJDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)
![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)
![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)
![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)

![N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)
![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5508759.png)
![4-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508772.png)